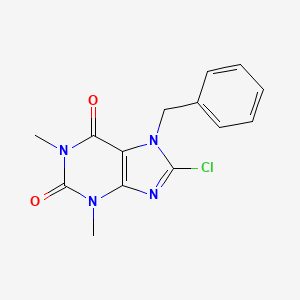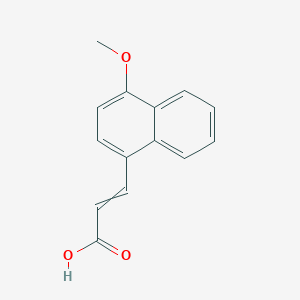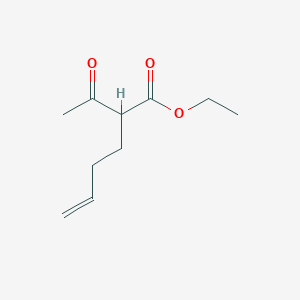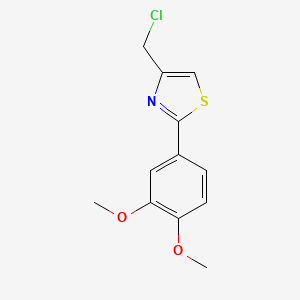
4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. It has a chloromethyl group (-CH2Cl) and a 3,4-dimethoxyphenyl group attached to the thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a thiazole ring with a chloromethyl group attached to one carbon and a 3,4-dimethoxyphenyl group attached to another carbon. The exact structure and the positions of these groups would depend on the specific synthesis process .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present. The chloromethyl group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are typically aromatic and stable. The presence of the chloromethyl and 3,4-dimethoxyphenyl groups would likely affect its polarity, solubility, and reactivity .Mechanism of Action
Future Directions
properties
CAS RN |
55315-32-7 |
|---|---|
Product Name |
4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole |
Molecular Formula |
C12H12ClNO2S |
Molecular Weight |
269.75 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H12ClNO2S/c1-15-10-4-3-8(5-11(10)16-2)12-14-9(6-13)7-17-12/h3-5,7H,6H2,1-2H3 |
InChI Key |
ZSIIOHCIYAMPJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCl)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-pyridinecarboximidamide dihydrochloride](/img/structure/B8810859.png)
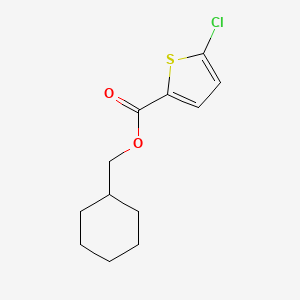
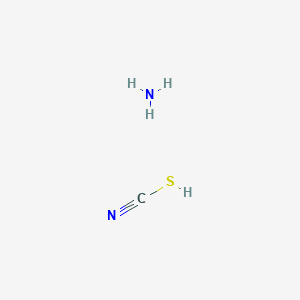


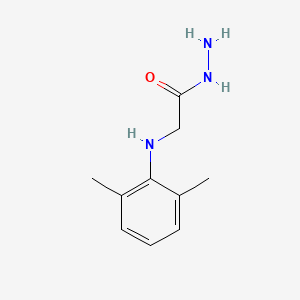
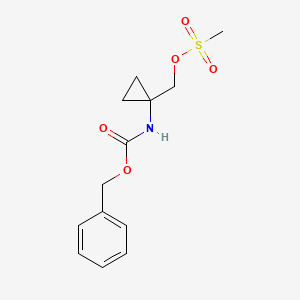
![3-Phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8810896.png)
